

# Reasons for early termination of PF-06939999 clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: PF-06939999 Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with information regarding the early termination of the clinical trials for **PF-06939999**, a selective inhibitor of protein arginine methyltransferase 5 (PRMT5).

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the early termination of the **PF-06939999** clinical trials?

The Phase 1 clinical trial (NCT03854227) for **PF-06939999** was terminated in November 2021 due to a strategic evaluation of Pfizer's oncology portfolio. This decision was not based on safety concerns or any requests from regulatory authorities.

Q2: Were there any safety concerns, such as significant adverse events, that led to the trial's termination?

No, the termination was not due to safety concerns. The trial data indicated that **PF-06939999** had a manageable and tolerable safety profile. The most common treatment-related adverse events were dose-dependent and reversible with dose modification.

Q3: What were the key dose-limiting toxicities (DLTs) observed in the Phase 1 trial?



In the dose-escalation part of the trial, four out of 24 evaluable patients (17%) experienced dose-limiting toxicities. These included:

- Thrombocytopenia (2 patients at the 6 mg twice daily dose)
- Anemia (1 patient at the 8 mg once daily dose)
- Neutropenia (1 patient at the 6 mg once daily dose)

Q4: What was the efficacy of **PF-06939999** observed in the trial?

Preliminary efficacy data showed that **PF-06939999** had antitumor activity in a subset of patients. In the dose-escalation cohort of 28 patients, two confirmed partial responses were observed: one in a patient with head and neck squamous cell carcinoma (HNSCC) and one in a patient with non-small cell lung cancer (NSCLC).

### **Troubleshooting Guides**

Issue: Understanding the Safety Profile of PF-06939999

**Troubleshooting Steps:** 

- Review the reported treatment-related adverse events (TRAEs). The most common TRAEs were hematological and generally manageable.
- Analyze the dose-dependency of adverse events. Cytopenias (anemia, thrombocytopenia, neutropenia) were found to be dose-dependent.
- Note the recommended Phase 2 dose (RP2D). The RP2D was determined to be 6 mg once daily, a dose level with a manageable safety profile.

#### **Data Presentation**

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in the Phase 1 Dose-Escalation Study (N=28)



| Adverse Event              | Any Grade Frequency (%) | Grade ≥3 Frequency (%) |
|----------------------------|-------------------------|------------------------|
| Anemia                     | 43%                     | 25%                    |
| Thrombocytopenia           | 32%                     | 21%                    |
| Dysgeusia                  | 29%                     | 0%                     |
| Fatigue                    | 29%                     | 4%                     |
| Nausea                     | 29%                     | 0%                     |
| Neutropenia                | Not Reported            | 4%                     |
| Lymphocyte count decreased | Not Reported            | 4%                     |

Table 2: Efficacy Outcomes in the Phase 1 Dose-Escalation Study (N=28)

| Response         | Number of Patients | Percentage of<br>Patients | Tumor Types with<br>Partial Response                                              |
|------------------|--------------------|---------------------------|-----------------------------------------------------------------------------------|
| Partial Response | 2                  | 7.1%                      | Head and Neck Squamous Cell Carcinoma (HNSCC), Non-Small Cell Lung Cancer (NSCLC) |

## **Experimental Protocols**

Methodology for the Phase 1 Clinical Trial (NCT03854227)

- Study Design: This was a Phase 1, open-label, multi-center, dose-escalation and doseexpansion study.
- Patient Population: The trial enrolled patients with selected advanced or metastatic solid tumors, including endometrial cancer, HNSCC, NSCLC, urothelial cancer, cervical cancer, and esophageal cancer.
- Intervention: **PF-06939999** was administered orally, once or twice daily, in 28-day cycles.



- Primary Objectives: The primary objectives were to assess the safety and tolerability of PF-06939999 and to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
- Key Assessments:
  - Safety: Monitored through the evaluation of dose-limiting toxicities (DLTs), adverse events (AEs), and laboratory abnormalities.
  - Pharmacokinetics (PK): Assessed by measuring PF-06939999 plasma concentrations after dosing.
  - Pharmacodynamics (PD): Evaluated by measuring changes in plasma levels of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity, using a liquid chromatography-mass spectrometry (LC/MS) assay.
  - Antitumor Activity: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of action of PF-06939999 as a PRMT5 inhibitor.





Click to download full resolution via product page

Caption: Logical flow for the **PF-06939999** clinical trial termination decision.

To cite this document: BenchChem. [Reasons for early termination of PF-06939999 clinical trials]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10827821#reasons-for-early-termination-of-pf-06939999-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com